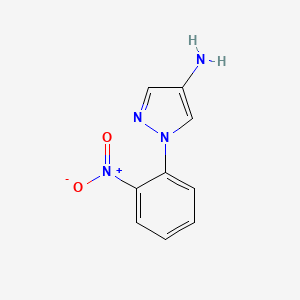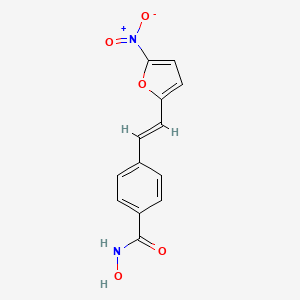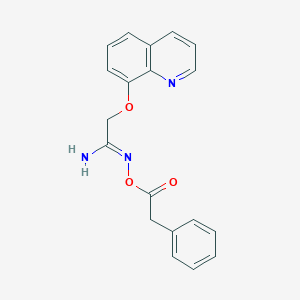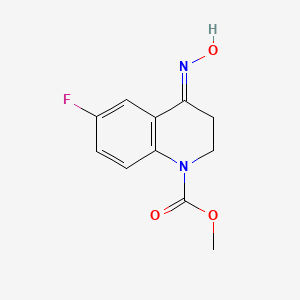![molecular formula C12H4O4 B12887686 4,9-Epoxynaphtho[2,3-c]furan-1,3-dione CAS No. 4480-96-0](/img/structure/B12887686.png)
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione is a chemical compound with the molecular formula C12H4O4 It is a member of the naphthofuran family, characterized by a fused ring structure that includes both naphthalene and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Epoxynaphtho[2,3-c]furan-1,3-dione typically involves the cycloaddition of naphthoquinones with olefins. One efficient method is the visible-light-mediated [3+2] cycloaddition reaction, which provides high regioselectivity and functional group tolerance . This environmentally friendly approach yields the desired compound under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthesis are likely to be applied to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydronaphthoquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenolysis, visible light for cycloaddition, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions include functionalized naphthoquinones, dihydronaphthoquinones, and substituted naphthofurans .
Scientific Research Applications
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,9-Epoxynaphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects .
Comparison with Similar Compounds
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione can be compared with other similar compounds, such as:
3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione: This compound shares a similar core structure but differs in its hydrogenation state.
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione:
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
4480-96-0 |
|---|---|
Molecular Formula |
C12H4O4 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
11,14-dioxatetracyclo[6.5.1.02,7.09,13]tetradeca-1(13),2,4,6,8-pentaene-10,12-dione |
InChI |
InChI=1S/C12H4O4/c13-11-7-8(12(14)16-11)10-6-4-2-1-3-5(6)9(7)15-10/h1-4H |
InChI Key |
BGKLNBHHGOVXEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O3)C(=O)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


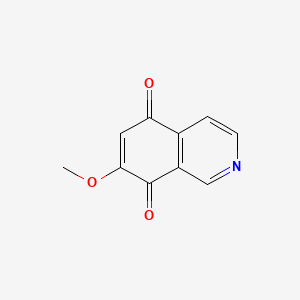
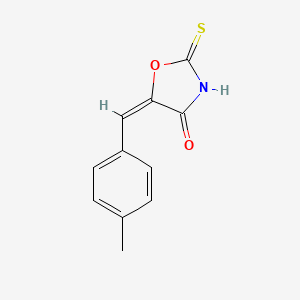
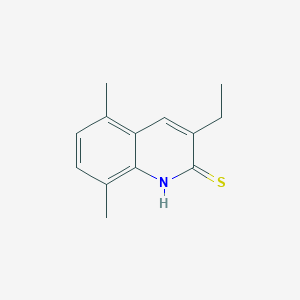
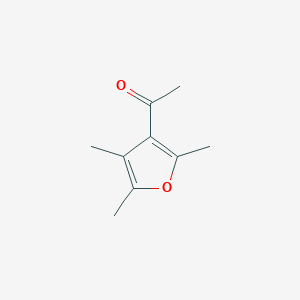
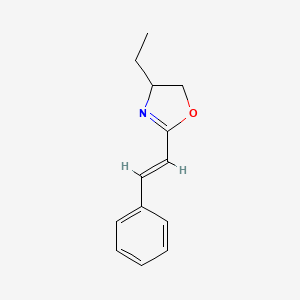
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)
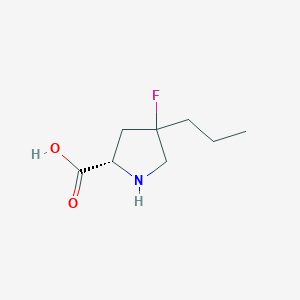
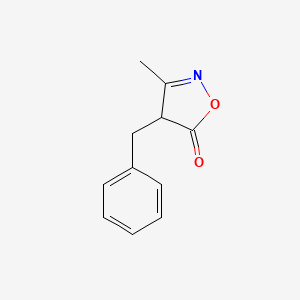
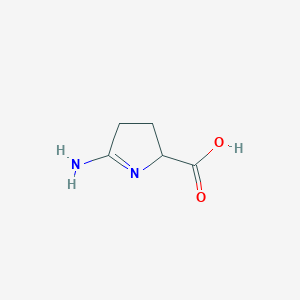
![[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol](/img/structure/B12887663.png)
